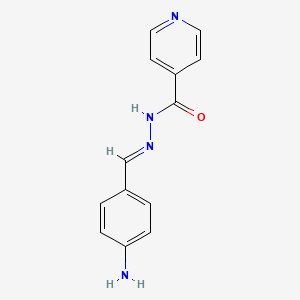
1'(Or 2')-(p-aminobenzylidene)isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’(Or 2’)-(p-aminobenzylidene)isonicotinohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are compounds formed by the reaction of hydrazines with aldehydes or ketones This particular compound is characterized by the presence of an isonicotinohydrazide moiety linked to a p-aminobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1’(Or 2’)-(p-aminobenzylidene)isonicotinohydrazide can be synthesized through a condensation reaction between isonicotinic acid hydrazide and p-aminobenzaldehyde. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Isonicotinic acid hydrazide+p-aminobenzaldehyde→1’(Or 2’)-(p-aminobenzylidene)isonicotinohydrazide+water
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1’(Or 2’)-(p-aminobenzylidene)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1’(Or 2’)-(p-aminobenzylidene)isonicotinohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial properties, particularly against Mycobacterium tuberculosis.
Medicine: Explored as a potential therapeutic agent for tuberculosis and other bacterial infections.
Industry: Potential use in the development of new antimicrobial agents and materials.
Mechanism of Action
The mechanism of action of 1’(Or 2’)-(p-aminobenzylidene)isonicotinohydrazide involves its interaction with bacterial enzymes and cellular structures. The compound is believed to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial cell death. The molecular targets include enzymes involved in fatty acid synthesis and cell wall assembly.
Comparison with Similar Compounds
Isonicotinic acid hydrazide: A well-known antitubercular agent.
p-Aminobenzaldehyde: A precursor in the synthesis of various hydrazones.
Hydrazones: A broad class of compounds with diverse biological activities.
Uniqueness: 1’(Or 2’)-(p-aminobenzylidene)isonicotinohydrazide is unique due to its dual functional groups, which confer both hydrazone and aromatic properties. This dual functionality enhances its potential as a versatile intermediate in organic synthesis and its efficacy as an antimicrobial agent.
Properties
CAS No. |
6419-33-6 |
|---|---|
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-[(E)-(4-aminophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H12N4O/c14-12-3-1-10(2-4-12)9-16-17-13(18)11-5-7-15-8-6-11/h1-9H,14H2,(H,17,18)/b16-9+ |
InChI Key |
AAEHLOISIGDVHC-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)N |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,8R,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13806946.png)
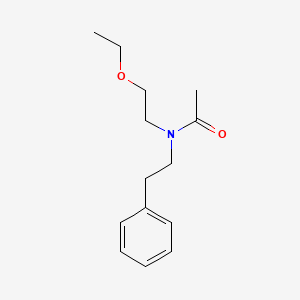
![4-Oxo-3-phenethyl-10-oxa-3-aza-tricyclo[5.2.1.0]dec-8-ene-6-carboxylic acid](/img/structure/B13806958.png)
![4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13806963.png)
![Ethyl(2E)-2-cyano-2-[1-[((Z)-dimethylaminomethylidenethiocarbamoyl)me thyl]pyrrolidin-2-ylidene]acetate](/img/structure/B13806969.png)
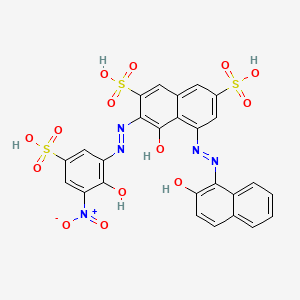

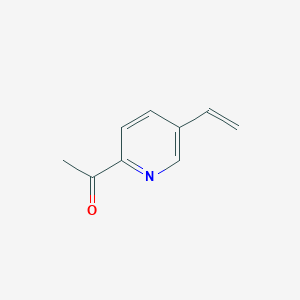
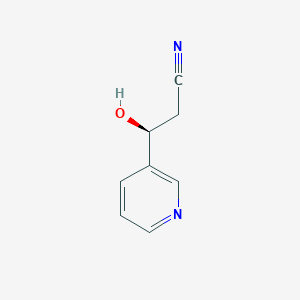
![[1,3]Oxazepino[3,2-a]benzimidazole](/img/structure/B13806987.png)
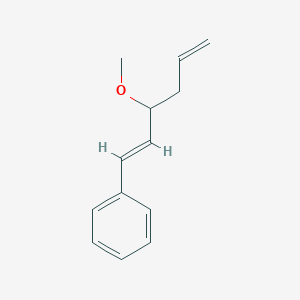
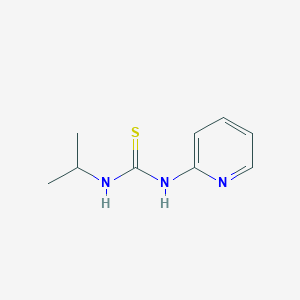
![Sodium 4-[[4-chloro-6-isopropoxy-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulphonate](/img/structure/B13806996.png)
![3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807021.png)
